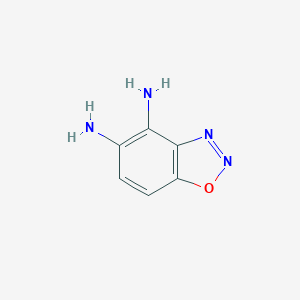

1,2,3-Benzoxadiazole-4,5-diamine

Description

Significance of Benzoxadiazole Frameworks in Contemporary Chemical Research

Benzoxadiazoles, a class of organic heterocyclic compounds composed of a benzene (B151609) ring fused to an oxadiazole ring, represent a cornerstone in modern chemical research. fishersci.com Their unique structural and electronic properties have rendered them indispensable scaffolds in medicinal chemistry and materials science. researchgate.netresearchgate.net The benzoxadiazole core is a key structural motif in numerous biologically active compounds, serving as a building block for ligands that target a wide array of enzymes and receptors. researchgate.net This has led to the development of benzoxadiazole derivatives with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

In the realm of materials science, the flat, bicyclic, and conjugated structure of benzoxadiazoles, particularly when extended with other conjugated systems, gives rise to highly fluorescent compounds. frontiersin.org This fluorescence is a key feature in their application as fluorescent probes and derivatization reagents, with notable use in the detection of heavy metals. frontiersin.org Furthermore, the electronegativity imparted by the oxygen atom in the heterocycle contributes to the formation of stable, coplanar, and quinoid structures, which are advantageous for the fabrication of electronic devices such as solar cells and liquid crystals. frontiersin.org The inherent thermal and hydrolytic stability of the oxadiazole ring further enhances their utility in creating robust materials. researchgate.net

Historical Context and Nomenclature Evolution of Benzoxadiazole and its Aminated Derivatives

The parent compound, benzoxadiazole, exists in different isomeric forms, with 2,1,3-benzoxadiazole (also known as benzofurazan) and 1,2,3-benzoxadiazole being notable examples. frontiersin.orgnih.gov The nomenclature specifies the positions of the oxygen and nitrogen atoms within the five-membered oxadiazole ring relative to the fused benzene ring. The synthesis of the 2,1,3-benzoxadiazole framework often begins with the cyclization of a substituted o-nitroaniline derivative. For instance, the reaction of 2-nitroaniline (B44862) with sodium hypochlorite (B82951) can yield 2,1,3-benzoxadiazole-1-oxide, which can then be reduced to form 2,1,3-benzoxadiazole. frontiersin.orgnih.gov

The introduction of amino groups to the benzoxadiazole scaffold creates aminated derivatives with altered chemical and physical properties. The nomenclature of these derivatives indicates the position of the amino groups on the benzene portion of the molecule. For example, in 1,2,3-benzoxadiazole-4,5-diamine, the "4,5-diamine" specifies that two amino groups are attached to the carbon atoms at positions 4 and 5 of the benzoxadiazole ring system. The synthesis of such aminated derivatives can involve various strategies, often starting from a corresponding nitro-substituted precursor which is then reduced to the amine.

Positioning of this compound within the Diaminobenzoxadiazole Class

The diaminobenzoxadiazole class of compounds is characterized by the presence of two amino groups on the benzene ring of the benzoxadiazole core. The specific properties and reactivity of a diaminobenzoxadiazole are highly dependent on the isomeric form of the benzoxadiazole ring (e.g., 1,2,3- vs. 2,1,3-) and the relative positions of the two amino groups.

This compound is a specific isomer within this class. The "1,2,3-" designation indicates the arrangement of the heteroatoms in the oxadiazole ring, while "4,5-diamine" pinpoints the location of the amino substituents. This particular arrangement of adjacent amino groups can influence the molecule's electronic properties, its ability to form intra- and intermolecular hydrogen bonds, and its potential as a ligand for metal coordination. The reactivity of the amino groups is also affected by their proximity to each other and to the fused heterocyclic ring.

The isomeric relationship between different diaminobenzoxadiazoles is crucial. For instance, changing the position of the amino groups or the arrangement of atoms in the oxadiazole ring can lead to significant differences in properties such as thermal stability and transparency in resulting polymers. rsc.org

Table 1: Comparison of Selected Diaminobenzoxadiazole Isomers

| Compound Name | Benzoxadiazole Core | Amino Group Positions | Key Differentiating Feature |

| This compound | 1,2,3-Benzoxadiazole | 4, 5 | Adjacent amino groups on a 1,2,3-benzoxadiazole core. |

| 2,1,3-Benzoxadiazole-4,7-diamine | 2,1,3-Benzoxadiazole | 4, 7 | Amino groups at para-like positions relative to the heterocycle fusion. |

| 2,1,3-Benzoxadiazole-5,6-diamine | 2,1,3-Benzoxadiazole | 5, 6 | Adjacent amino groups on a 2,1,3-benzoxadiazole core. |

This table presents a conceptual comparison as detailed experimental data for all isomers may not be readily available in the provided search results.

Overview of Research Trajectories for Benzoxadiazole Compounds

Current and future research on benzoxadiazole compounds is advancing on multiple fronts, driven by their versatile applications.

Medicinal Chemistry : A significant research trajectory focuses on the design and synthesis of novel benzoxadiazole derivatives as potential therapeutic agents. nih.govresearchgate.net This includes the development of new anticancer, antimicrobial, and anti-inflammatory drugs. researchgate.netnih.gov The use of computational methods, target-based drug design, and high-throughput screening is accelerating the discovery of new drug candidates within this class of compounds. researchgate.net

Materials Science : The development of new fluorescent materials based on the benzoxadiazole scaffold is a major area of investigation. frontiersin.orgresearchgate.net Research is focused on synthesizing fluorophores with tailored photophysical properties for applications as sensors, probes, and in organic light-emitting diodes (OLEDs). frontiersin.orgualberta.caresearchgate.net Studies often involve creating donor-π-acceptor (D-π-A) systems, where the benzoxadiazole unit acts as the electron acceptor, to fine-tune the absorption and emission characteristics. nih.gov

Polymer Chemistry : Benzoxadiazole-containing monomers, including diamino derivatives, are being utilized to create high-performance polymers. rsc.org These polymers often exhibit excellent thermal stability and mechanical properties, making them suitable for various advanced applications. rsc.org Research in this area explores how the isomeric structure of the monomers influences the properties of the final polymer. rsc.org

Synthetic Methodology : The development of more efficient and sustainable methods for synthesizing benzoxadiazole derivatives remains an active area of research. nih.gov This includes the exploration of green chemistry approaches and novel catalytic systems to improve reaction yields and reduce environmental impact. researchgate.net

Table 2: Research Focus Areas for Benzoxadiazole Derivatives

| Research Area | Key Objectives | Example Applications |

| Medicinal Chemistry | Discovery of new therapeutic agents. | Anticancer drugs, antimicrobials, anti-inflammatory agents. researchgate.netnih.gov |

| Materials Science | Development of novel fluorescent materials. | Fluorescent probes, sensors, OLEDs. frontiersin.orgualberta.ca |

| Polymer Chemistry | Synthesis of high-performance polymers. | Thermally stable plastics, advanced composites. rsc.org |

| Synthetic Methodology | Creation of efficient and sustainable synthetic routes. | Greener chemical processes, improved reaction yields. researchgate.netnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H6N4O |

|---|---|

Molecular Weight |

150.14 g/mol |

IUPAC Name |

1,2,3-benzoxadiazole-4,5-diamine |

InChI |

InChI=1S/C6H6N4O/c7-3-1-2-4-6(5(3)8)9-10-11-4/h1-2H,7-8H2 |

InChI Key |

OSKHUVMFXDEOFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1N)N)N=NO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2,3 Benzoxadiazole 4,5 Diamine and Its Derivatives

Direct Synthetic Routes to the 1,2,3-Benzoxadiazole-4,5-diamine Core

The formation of the 1,2,3-benzoxadiazole ring is the critical step in synthesizing the target diamine. This is typically achieved through intramolecular cyclization reactions where the necessary oxygen and nitrogen atoms are brought into proximity to form the five-membered ring.

Cyclization strategies are paramount for constructing the benzoxadiazole heterocycle. The choice of precursor is dictated by the desired substitution pattern on the final molecule.

A potential pathway to the benzoxadiazole ring system involves the partial reduction and cyclization of 1,2-dinitroarenes. In the context of this compound, this would necessitate a starting material such as 3,4-diamino-1,2-dinitrobenzene or a protected analogue. The reaction with a reagent like sodium azide (B81097) can facilitate a complex reductive cyclization process. While sodium azide is widely used in the synthesis of triazoles through cycloaddition reactions, its application in this context would involve a different reaction mechanism, likely proceeding through a nitrene intermediate. rsc.orgrsc.org

The general transformation can be conceptualized as follows:

| Precursor Type | Reagent Example | Resulting Core Structure |

| 1,2-Dinitroarene | Sodium Azide (NaN₃) | Benzoxadiazole |

This table illustrates the general principle of using a 1,2-dinitroarene precursor to form a benzoxadiazole core.

Another synthetic approach utilizes 1-halo-2-nitrosobenzene intermediates. For the target compound, a precursor such as 1-chloro-4,5-diamino-2-nitrosobenzene would be required. The reaction with sodium azide would proceed via a nucleophilic aromatic substitution of the halide, followed by an intramolecular cyclization with the nitroso group to form the 1,2,3-benzoxadiazole ring. This method provides a direct route to the heterocyclic core. rsc.orgelsevierpure.com

| Precursor Type | Reagent Example | Key Reaction Steps |

| 1-Halo-2-nitrosobenzene | Sodium Azide (NaN₃) | 1. Nucleophilic Aromatic Substitution2. Intramolecular Cyclization |

This table outlines the key steps in the synthesis of a benzoxadiazole core from a 1-halo-2-nitrosobenzene intermediate.

One of the more common and versatile methods for synthesizing benzoxadiazole structures involves the cyclization of nitroaniline derivatives. frontiersin.org Specifically, for the 2,1,3-benzoxadiazole isomer, the synthesis often starts with the cyclization of 2-nitroaniline (B44862). researchgate.net By analogy, the 1,2,3-benzoxadiazole core could be accessed from a suitably substituted nitroaniline. A plausible precursor would be a 2,3-diaminonitrobenzene derivative. The intramolecular condensation between one amino group and the nitro group, often promoted by specific reagents, would lead to the formation of the oxadiazole ring. The reaction typically proceeds through an initial formation of an N-oxide (a benzofuroxan), which may then be reduced to the target benzoxadiazole. sci-hub.se

| Precursor | Reagent/Conditions | Intermediate | Final Product |

| 2-Nitroaniline | Sodium Hypochlorite (B82951) (NaOCl) | 2,1,3-Benzoxadiazole-1-oxide | 2,1,3-Benzoxadiazole |

| 3,4-Diamino-2-nitrophenol | Dehydrating Agent | N/A | This compound |

This interactive table presents established and proposed synthetic routes from nitroaniline derivatives.

Annulation involves the construction of a new ring fused onto an existing molecular framework. For this compound, the two adjacent amino groups provide ideal reactive sites for building fused heterocyclic systems.

The presence of an ortho-diamine functionality in this compound allows it to undergo condensation reactions with α-dicarbonyl compounds. This reaction is a classic and highly efficient method for the synthesis of quinoxalines and related fused pyrazine (B50134) rings. researchgate.net The reaction proceeds by the sequential formation of two imine bonds between the amino groups of the benzoxadiazole and the carbonyl groups of the dicarbonyl compound, followed by the elimination of two molecules of water. This strategy has been applied to similar diamines, such as 1,2,5-oxadiazole-3,4-diamine, to create extended, fused heterocyclic structures. researchgate.net

The reaction of this compound with various α-dicarbonyl compounds yields a range of fused systems, as detailed in the following table.

| α-Dicarbonyl Compound | Product Name | Fused Ring System |

| Glyoxal | frontiersin.orgsci-hub.seuobaghdad.edu.iqOxadiazolo[4,5-f]quinoxaline | Pyrazine |

| Biacetyl (2,3-Butanedione) | 6,7-Dimethyl frontiersin.orgsci-hub.seuobaghdad.edu.iqoxadiazolo[4,5-f]quinoxaline | Dimethylpyrazine |

| Benzil (1,2-Diphenylethane-1,2-dione) | 6,7-Diphenyl frontiersin.orgsci-hub.seuobaghdad.edu.iqoxadiazolo[4,5-f]quinoxaline | Diphenylpyrazine |

This interactive table details the products formed from the condensation of this compound with various α-dicarbonyl compounds.

Annulation Strategies to Form Fused Heterocyclic Systems

Functionalization and Derivatization Approaches at Amine and Aromatic Positions

The 1,2,3-benzoxadiazole (benzofurazan) core, particularly when substituted with diamine functionalities, presents a versatile scaffold for a wide range of chemical modifications. The presence of two nucleophilic amino groups and an electron-deficient aromatic system allows for diverse functionalization strategies. These modifications are crucial for tuning the molecule's physicochemical properties for various applications in materials science and medicinal chemistry. Key derivatization approaches include nucleophilic substitution reactions to introduce or modify amine substituents, acylation and alkylation of the diamine groups, and advanced cross-coupling reactions to functionalize the aromatic ring.

Nucleophilic Substitution Reactions for Amine Introduction and Modification

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amino groups onto the benzoxadiazole ring system. The electron-withdrawing nature of the fused oxadiazole ring activates the aromatic core, facilitating the displacement of good leaving groups by amine nucleophiles.

A classic and widely utilized strategy for synthesizing amino-substituted benzoxadiazoles involves the reaction of a halogenated precursor with an amine. The compound 4-chloro-7-nitrobenzofurazan (also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole or NBD-Cl) is a prominent example of a reactive substrate used for this purpose. arkat-usa.orgchemicalbook.com NBD-Cl itself is non-fluorescent but reacts readily with primary and secondary amines to yield highly fluorescent amino derivatives. chemicalbook.comaatbio.comresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, followed by the elimination of the chloride ion. arkat-usa.org

The reaction is versatile, accommodating a wide range of primary amines to produce various N-substituted derivatives. arkat-usa.org The reactivity of the halogen substituent generally follows the order F > Cl, which is characteristic of the SNAr mechanism. rsc.orgnih.gov The reaction conditions are typically mild, often proceeding at room temperature in various solvents.

Table 1: Examples of Nucleophilic Substitution of 4-chloro-7-nitrobenzofurazan with Amines

| Amine Reactant | Product | Yield (%) | Reference |

| Aniline | 4-Amino-7-nitro-N-phenyl-2,1,3-benzoxadiazole | 95 | researchgate.net |

| 4'-Aminobenzo-18-crown-6 | 4-(4'-Aminobenzo-18-crown-6)-7-nitro-2,1,3-benzoxadiazole | 72 | researchgate.net |

| N-1-Naphthylethane-1,2-diamine | N-1-Naphthyl-N'-(7-nitro-2,1,3-benzoxadiazole-4-yl)ethane-1,2-diamine | 68 | researchgate.net |

| N-Methylhydroxylamine | N-Hydroxy-N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine | - | arkat-usa.org |

The concentration of the amine nucleophile can influence the reaction outcome. At low amine concentrations, the standard substitution of the chlorine atom occurs. However, at high concentrations, alternative reaction pathways can lead to different products. nih.gov

While the introduction of amino functionalities via halogen displacement is common, the direct substitution of an existing, activated amino group on the benzoxadiazole ring is a less frequently reported strategy. In many heterocyclic systems, groups such as nitro or sulfonyl are better leaving groups for SNAr reactions. However, an amino group can be made more labile by conversion to a diazonium salt, although this can lead to other reactions. For 1,2,5-oxadiazoles, derivatives bearing good leaving groups like halides, nitrite (B80452), or sulfonyl groups readily undergo nucleophilic substitution, with nitro-substituted compounds being particularly useful starting materials due to their accessibility. thieme-connect.de The direct displacement of an unmodified amino or dimethylamino group by another nucleophile on an activated benzoxadiazole core is not a conventional synthetic route. Modification typically occurs at the nitrogen of the amino group itself rather than through substitution of the entire group.

Amidation and Acylation Reactions of the Diamine Functionality

The amino groups of this compound are nucleophilic and can be readily acylated to form the corresponding amides. This transformation is fundamental for incorporating the benzoxadiazole scaffold into larger molecular architectures, such as peptides or polymers, and for modulating its electronic properties. nih.gov Amidation can be achieved using a variety of acylating agents and coupling reagents under mild conditions. researchgate.net

Common methods for amidation include:

Reaction with Acyl Chlorides: In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, diamines react with acyl chlorides to form amides.

Reaction with Carboxylic Anhydrides: Acylation can also be performed using acid anhydrides, often yielding the amide and a carboxylic acid byproduct.

Peptide Coupling Reagents: A wide array of modern coupling reagents developed for peptide synthesis can be employed for the efficient formation of amide bonds from carboxylic acids and the diamine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate the reaction under mild conditions, minimizing side reactions. nih.gov

Reaction with Isothiocyanates: The amino groups can react with isothiocyanates, such as benzoyl isothiocyanate, to form thiourea derivatives. nih.gov

These reactions allow for the introduction of a vast range of functional groups, enabling fine-tuning of the molecule's properties. For instance, acylation with polymerizable units like 2-aminoethyl methacrylate can be used to create fluorescent monomers for sensor applications. nih.gov

Table 2: Representative Acylation Reactions for Diamine Functionalization

| Acylating Agent / Method | Functional Group Introduced | Product Type |

| Acyl Chloride (R-COCl) | Acyl (R-CO-) | Diamide |

| Carboxylic Anhydride ((RCO)₂O) | Acyl (R-CO-) | Diamide |

| Carboxylic Acid (R-COOH) + Coupling Agent | Acyl (R-CO-) | Diamide |

| Benzoyl Isothiocyanate | Benzoylthiourea | Bis(thiourea) |

| Amino Acid Hydrazide | Amino Acid | Peptide-like conjugate |

Alkylation Strategies for N-Substituted Derivatives

Alkylation of the amine functionalities provides another avenue for derivatization, leading to secondary, tertiary, or even quaternary ammonium (B1175870) salts. These reactions typically involve the treatment of the diamine with an alkylating agent, such as an alkyl halide (e.g., alkyl iodide or bromide), in the presence of a base to scavenge the resulting acid. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The attempted N-alkylation of related aromatic amides, such as 2-azidobenzamide, with various alkyl halides has been shown to produce N-substituted products, demonstrating the feasibility of this approach on similar scaffolds. nih.gov

Advanced Cross-Coupling Methodologies

To modify the aromatic core of the 1,2,3-benzoxadiazole system, advanced palladium-catalyzed cross-coupling reactions are indispensable tools. wikipedia.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and other functional groups that are not accessible through nucleophilic substitution. nih.gov

For these reactions to be successful, the benzoxadiazole ring typically needs to be pre-functionalized with a halide (e.g., Br, I) or a triflate group. A common strategy involves the selective bromination of the benzoxadiazole core at the desired positions. frontiersin.org The resulting halo-benzoxadiazole can then participate in various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a new C-C bond, useful for creating biaryl structures. youtube.com

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent, which extends the π-conjugated system of the molecule. frontiersin.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the halo-benzoxadiazole with an amine, providing an alternative route to N-aryl derivatives. nih.govyoutube.com

These methodologies offer powerful and flexible ways to construct complex derivatives of 1,2,3-benzoxadiazole with tailored electronic and structural properties. frontiersin.org

Copper-Catalyzed C–N Coupling Reactions

Copper-catalyzed C–N coupling reactions, particularly the Ullmann-type coupling, represent a powerful tool for the synthesis of N-arylated compounds. nih.gov This methodology is highly relevant for the derivatization of this compound, allowing for the introduction of various aryl or heteroaryl substituents onto the diamine nitrogens. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst.

The versatility of this method allows for the synthesis of a wide array of derivatives. For instance, by reacting this compound with different (hetero)aryl halides, a library of compounds with diverse electronic and steric properties can be generated. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. Recent advancements have focused on developing more efficient catalyst systems that operate under milder conditions, are more cost-effective, and have a lower environmental impact than palladium-based systems. nih.gov

A general catalytic cycle for copper-catalyzed C-N coupling is proposed to proceed via a Cu(I)/Cu(III) mechanism. The cycle begins with the oxidative addition of the aryl halide to a copper(I) complex, followed by ligand exchange with the amine nucleophile, and concludes with reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov Efficient domino annulation reactions involving copper-catalyzed intramolecular C–O and C–S cross-coupling have also been developed for the synthesis of complex heterocyclic systems. rsc.org

Table 1: Representative Conditions for Copper-Catalyzed C–N Coupling Reactions

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Cu(OAc)₂, CuI, CuCl, Cu Powder | nih.govnih.govsemanticscholar.org |

| Ligand | α-Benzoin oxime, 1-Methyl-imidazole | nih.govsemanticscholar.org |

| Base | K₃PO₄, t-BuOLi | nih.govsemanticscholar.org |

| Solvent | DMSO, DMF | nih.govmdpi.com |

| Temperature | 80 - 100 °C | nih.govcetjournal.it |

| Atmosphere | Inert (e.g., Argon) | nih.gov |

Sonogashira Cross-Coupling for Acetylenic Linker Introduction

The Sonogashira cross-coupling reaction is a fundamental method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. mdpi.com It provides a direct and efficient route for introducing acetylenic linkers into the 1,2,3-benzoxadiazole framework, which is essential for constructing conjugated systems used in organic electronics and as fluorescent probes. frontiersin.orgresearchgate.net

To apply this reaction to this compound, a halogenated precursor, such as a bromo- or iodo-substituted benzoxadiazole, would be required. The coupling of this precursor with a terminal alkyne under Sonogashira conditions would yield the desired acetylenic derivative. The reaction is valued for its mild conditions, often proceeding at room temperature in the presence of a mild base, and its tolerance of a wide range of functional groups. wikipedia.orgnih.gov

Recent developments have led to copper-free Sonogashira protocols, which mitigate issues related to the formation of alkyne homocoupling byproducts (Glaser coupling) often seen with copper co-catalysts. nih.govorganic-chemistry.org These modified procedures enhance the reaction's utility, particularly in the synthesis of complex molecules. wikipedia.org

Table 2: Examples of Sonogashira Coupling for Benzoxadiazole Derivatives

| Aryl Halide Substrate | Alkyne Substrate | Catalyst System | Product | Source |

|---|---|---|---|---|

| 4,7-Dibromobenzo[c] jetir.orgnih.govoxadiazole | 2-(2-Ethylhexyl)-5-(4-ethynylphenyl)-2H-tetrazole | Pd(PPh₃)₄, CuI, TEA | 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] jetir.orgnih.govoxadiazole | frontiersin.org |

| 4-Iodoanisole | Phenylacetylene | Ligandless Pd on HAP, Na₂OAc | 1-Methoxy-4-(phenylethynyl)benzene | cetjournal.it |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu catalyst | bis(4-Bromophenyl)acetylene | wikipedia.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules as single enantiomers is of paramount importance, particularly in pharmacology and materials science. Stereoselective synthesis of chiral derivatives of this compound can be approached through several strategies. Chiral vicinal diamines are valuable motifs in biologically active compounds and are used as powerful chiral inducers in asymmetric synthesis. nih.gov

One primary method involves the use of a chiral starting material or a chiral auxiliary that directs the stereochemical outcome of a reaction. For instance, a chiral amine could be introduced via the C-N coupling methods described previously, resulting in a diastereomeric mixture that could then be separated.

A more sophisticated approach is the use of asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. For example, a copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines has been shown to produce chiral 1,2-diamino synthons as single stereoisomers in high yields. nih.gov While this specific reaction may not be directly applicable, the principle of using a chiral transition metal complex to control stereoselectivity is a key strategy. The design of novel chiral ligands for transition metal catalysts is an active area of research for creating new stereoselective transformations. mdpi.comnih.gov

Green Chemistry and Sustainable Synthetic Pathways for Benzoxadiazoles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like benzoxadiazoles.

Key strategies for the green synthesis of benzoxazole (B165842) and related heterocycles include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions. jetir.orgnih.gov

Alternative Energy Sources: Utilizing microwave or ultrasound irradiation to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

Catalysis: Employing reusable or heterogeneous catalysts to simplify product purification and minimize waste. nih.govmdpi.com For example, copper sulfate in aqueous media and magnetic nanoparticle-supported catalysts have been used effectively. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, producing water as the only byproduct in many cases. nih.gov

These approaches offer significant advantages, including milder reaction conditions, shorter reaction times, high yields, and simple experimental procedures, making the synthesis of benzoxadiazole derivatives more economically viable and environmentally friendly. jetir.orgmdpi.com

Table 3: Comparison of Green Synthetic Methods for Benzoxazoles

| Method | Catalyst | Solvent | Conditions | Advantages | Source |

|---|---|---|---|---|---|

| Condensation | NH₄Cl | Ethanol | 80-90°C, 6-8 hr | Mild conditions, high yield, economically viable | jetir.org |

| Condensation | Copper Sulfate (CuSO₄) | Water/Glycerol | Conventional heating or ultrasonic irradiation | Inexpensive catalyst, simple work-up, short reaction time | |

| Condensation/Cyclization | Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ nanoparticles | Solvent-free | Ultrasound irradiation, 70°C, 30 min | Recyclable catalyst, fast reaction, high yields | nih.gov |

| Condensation | SnP₂O₇ | Not specified | Not specified | High yields (87–95%), very short reaction times (8–35 min), reusable catalyst | mdpi.com |

Chemical Reactivity and Transformation Studies of 1,2,3 Benzoxadiazole 4,5 Diamine

Electrophilic Aromatic Substitution Patterns on the Benzoxadiazole System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. scribd.comlibretexts.orgyoutube.comyoutube.com In the case of the benzoxadiazole system, the heterocyclic ring influences the reactivity and regioselectivity of these substitutions on the benzene (B151609) ring. The benzoxadiazole moiety is generally considered an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation arises from the electronegativity of the nitrogen and oxygen atoms within the heterocycle.

The directing effect of the benzoxadiazole ring in EAS reactions is crucial. Due to its electron-withdrawing nature, it directs incoming electrophiles to the meta positions (positions 5 and 6) relative to the heterocyclic fusion. However, in 1,2,3-benzoxadiazole-4,5-diamine, the presence of two powerful activating amino groups at positions 4 and 5 significantly alters this pattern. The amino groups are strong ortho, para-directors. Therefore, the positions ortho and para to the amino groups will be highly activated towards electrophilic substitution.

Given the positions of the amino groups, electrophilic attack is most likely to occur at the 6 and 7-positions of the benzoxadiazole ring. The steric hindrance between the two adjacent amino groups might influence the regioselectivity between these two positions.

Nucleophilic Reactivity of Amino Groups and the Heterocyclic Ring System.nih.govanjs.edu.iq

The chemical character of this compound is significantly shaped by the nucleophilic nature of its amino groups and, to a lesser extent, the heterocyclic ring. nih.govanjs.edu.iq The lone pairs of electrons on the nitrogen atoms of the amino groups make them potent nucleophiles, readily participating in reactions with a variety of electrophiles.

These amino groups can undergo typical reactions such as acylation, alkylation, and diazotization. For instance, they can react with acyl chlorides or anhydrides to form the corresponding amides. Alkylation with alkyl halides would yield secondary and tertiary amines.

The heterocyclic part of the benzoxadiazole system can also exhibit nucleophilic character, although it is generally less reactive than the amino groups. The nitrogen atoms in the oxadiazole ring possess lone pairs of electrons, but their availability for nucleophilic attack is diminished due to their involvement in the aromatic system. However, under certain conditions, these nitrogens can be protonated or alkylated.

Reactions with Biological Nucleophiles (e.g., glutathione).anjs.edu.iq

The reactivity of benzoxadiazole derivatives with biological nucleophiles is of significant interest in medicinal chemistry and toxicology. Glutathione (B108866) (GSH), a tripeptide containing a cysteine residue, is a key intracellular antioxidant and detoxifying agent. The thiol group of the cysteine residue in GSH is a strong nucleophile.

In the context of this compound, the primary site of reaction with glutathione would likely be the benzoxadiazole ring, particularly if it is activated towards nucleophilic aromatic substitution. For example, if a suitable leaving group were present on the benzene ring, GSH could displace it. However, in the absence of such a leaving group, the reaction may proceed through other mechanisms, potentially involving metabolic activation of the benzoxadiazole ring.

It is also possible for the amino groups, after transformation into a more reactive species (e.g., a diazonium salt), to react with glutathione. Furthermore, some benzoxadiazole derivatives, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are known to react with thiols, including those in peptides, making them useful fluorescent labeling reagents. frontiersin.orgnih.govresearchgate.net

Oxidation and Reduction Pathways of the Benzoxadiazole Moiety and Amine Groups.anjs.edu.iqyoutube.com

The benzoxadiazole ring and the attached amino groups are both susceptible to oxidation and reduction reactions, leading to a variety of transformed products. anjs.edu.iqyoutube.com

Formation of Corresponding N-Oxides.nih.govanjs.edu.iqnih.govnih.gov

Oxidation of the nitrogen atoms in the benzoxadiazole ring can lead to the formation of N-oxides. nih.govanjs.edu.iqnih.govnih.gov This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of an N-oxide can significantly alter the electronic properties and biological activity of the parent molecule. For instance, 2,1,3-benzoxadiazole-1-oxide can be synthesized from 2-nitroaniline (B44862) using sodium hypochlorite (B82951). frontiersin.org A similar approach could potentially be adapted for the diamino-substituted derivative. The synthesis of benzimidazole (B57391) N-oxides has also been achieved through a two-step continuous flow process starting from 2,6-dinitrochlorobenzene. conicet.gov.ar

The amino groups can also be oxidized. Mild oxidation might lead to the formation of nitroso or nitro compounds, while stronger oxidation could lead to the cleavage of the C-N bond.

Synthesis of Reduced Derivatives.anjs.edu.iq

Reduction of the benzoxadiazole ring system can lead to ring-opened products. For example, catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst can cleave the N-O bond of the oxadiazole ring. This often results in the formation of o-diaminobenzene derivatives. In the case of this compound, reduction would likely yield 1,2,3,4-tetraaminobenzene.

The reduction of N-oxides back to the parent benzoxadiazole is also a common transformation, often accomplished using reducing agents like triphenylphosphine. frontiersin.org

Ring-Opening and Rearrangement Mechanisms

The 1,2,3-benzoxadiazole ring system can undergo ring-opening reactions under various conditions, including thermal, photochemical, or chemical treatment. nih.govlibretexts.orgresearchgate.net These reactions often proceed through reactive intermediates. For instance, 1,2,3-benzotriazoles can undergo ring cleavage to form ortho-amino arenediazonium species. nih.gov A similar ring-opening for 1,2,3-benzoxadiazole could be envisioned, potentially leading to a diazonium phenoxide intermediate.

Rearrangements of the benzoxadiazole ring are also possible. The Boulton-Katritzky rearrangement, observed in other five-membered heterocyclic systems, could potentially occur, leading to the formation of an isomeric heterocyclic system. researchgate.net The specific conditions and the nature of the substituents on the ring would determine the feasibility and outcome of such rearrangements. For example, 1,2,4-oxadiazoles are known to rearrange into more stable heterocyclic compounds. researchgate.net

Thermal and Acid-Catalyzed Ring Cleavage Reactions

Information on the thermal and acid-catalyzed ring cleavage of the 1,2,3-benzoxadiazole ring system, particularly with amino substituents at the 4 and 5 positions, is scarce. Inferences about its potential reactivity can be drawn from the behavior of other benzoxadiazole and related heterocyclic systems.

The 1,2,3-benzoxadiazole ring is an isomer of the more commonly studied 2,1,3-benzoxadiazole (benzofurazan). The thermal and photochemical stability of benzoxadiazole derivatives is influenced by their substituent groups. For instance, studies on 2,1,3-benzoxadiazole derivatives have shown that they can undergo thermal decomposition, with the degradation temperature being dependent on the nature of the substituents. nih.govfrontiersin.org The presence of electron-donating amino groups, as in the target molecule, could potentially influence the stability of the 1,2,3-benzoxadiazole ring. Generally, amino groups can increase the electron density of the aromatic system, which might affect the activation energy required for ring cleavage.

Acid-catalyzed ring-opening reactions are known for some heterocyclic systems, often initiated by protonation of a heteroatom. In the case of this compound, the presence of multiple nitrogen atoms (in the oxadiazole ring and the two amino groups) provides several potential sites for protonation. The specific outcome of an acid-catalyzed reaction would depend on which site is preferentially protonated and the subsequent reaction pathway. For example, protonation of an amino group would likely render it less electron-donating, while protonation of a ring nitrogen could lead to ring-opening. Without experimental data, the precise conditions and products of such reactions for this compound remain speculative.

Boulton–Katritzky Rearrangements (e.g., of 3-heteroallyl-substituted 1,2,5-oxadiazoles)

The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of a heterocyclic compound. This rearrangement typically involves a three-atom side chain attached to a five-membered heterocyclic ring, leading to a different heterocyclic system. This reaction has been extensively studied for 1,2,4-oxadiazoles and has also been observed in some benzofuroxan (B160326) derivatives, which can be considered as N-oxides of 1,2,5-benzoxadiazoles.

However, there are no specific reports in the scientific literature of a Boulton-Katritzky rearrangement occurring with a 1,2,3-benzoxadiazole ring system, let alone one substituted with diamino groups at the 4 and 5 positions. The general mechanism of the Boulton-Katritzky rearrangement involves a nucleophilic attack from the side chain onto the heterocyclic ring, followed by ring opening and re-cyclization. For this compound, one would need to consider a suitable side chain to be introduced, likely at one of the amino groups, that could participate in such a rearrangement. The electronic properties of the 1,2,3-benzoxadiazole ring and the influence of the two amino groups would be critical in determining if such a rearrangement is feasible and what the resulting product would be.

Chelation and Coordination Chemistry with Metal Centers

The 4,5-diamino substitution pattern on the 1,2,3-benzoxadiazole core suggests that this molecule could act as a bidentate chelating ligand for metal ions. The two adjacent amino groups can form a five-membered chelate ring with a metal center, a common and stable arrangement in coordination chemistry. This is analogous to the well-known chelation behavior of ortho-phenylenediamine and its derivatives.

The coordination ability of such a ligand would be influenced by several factors:

The basicity of the amino groups: The electron-withdrawing nature of the 1,2,3-benzoxadiazole ring might reduce the basicity of the amino groups compared to simple o-diaminobenzenes, which would affect the stability of the resulting metal complexes.

The steric environment: The geometry of the ligand and any steric hindrance around the coordination sites would play a role in complex formation.

The nature of the metal ion: The size, charge, and electronic configuration of the metal ion would determine the preferred coordination geometry and the stability of the complex.

While no specific studies on the coordination chemistry of this compound have been found, research on the coordination of other diamino-substituted heterocyclic ligands and o-diaminobenzene derivatives with various metal ions is extensive. These studies show that such ligands can form stable complexes with a wide range of transition metals and main group elements. The resulting complexes can exhibit interesting electronic and photophysical properties, which are often tuned by the nature of the ligand and the metal.

Spectroscopic Analysis of this compound Remains Elusive in Publicly Available Data

While several research articles refer to the use of "4,5-diamino-2,1,3-benzoxadiazole," an alternative name for the target compound, in their synthetic pathways, they primarily focus on the spectroscopic characterization of the final products. For instance, studies on the synthesis of novel heterocyclic systems mention the use of 4,5-diamino-2,1,3-benzoxadiazole as a starting material and state that the resulting compounds were fully characterized by various spectroscopic methods. acs.orgrawdatalibrary.net However, the specific data for the initial diamino compound itself are not provided in the accessible abstracts or supplementary information.

This scarcity of information prevents a detailed analysis as outlined in the requested article structure. To fulfill the requirements of the prompt, specific data points such as ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, exact mass from High-Resolution Mass Spectrometry (HRMS), fragmentation patterns from tandem mass spectrometry (MS/MS), and characteristic vibrational frequencies from IR spectroscopy would be essential.

Without access to primary research articles containing the full experimental details for this compound, any attempt to generate the requested scientific article would be based on speculation rather than factual, verifiable data, thereby failing to meet the required standards of scientific accuracy.

Therefore, the generation of an in-depth article focusing solely on the advanced spectroscopic characterization of this compound is not feasible at this time due to the absence of the necessary spectroscopic data in the public domain.

Advanced Spectroscopic Characterization Techniques in Research

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are powerful non-destructive techniques used to probe the electronic structure and photophysical properties of molecules. These methods provide insights into how a molecule interacts with light, including the energies of its electronic transitions and the fate of the excited state. For aromatic and heterocyclic compounds like those based on the 2,1,3-benzoxadiazole core, these techniques are fundamental. frontiersin.orgresearchgate.net

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. For benzoxadiazole derivatives, these absorptions are typically attributed to π-π* transitions within the conjugated aromatic system. researchgate.netnih.gov The position and intensity of the absorption maxima (λmax) are highly dependent on the molecular structure, including the nature and position of substituents on the benzoxadiazole ring.

Table 1: Illustrative UV-Vis Absorption Data for a Benzoxadiazole Derivative (Note: This table is a template and does not represent experimental data for 1,2,3-Benzoxadiazole-4,5-diamine)

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| Chloroform (B151607) | 419 | 3.4 x 10⁴ |

| Acetonitrile | 425 | 3.2 x 10⁴ |

| Toluene | 415 | 3.5 x 10⁴ |

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. Key parameters determined from these studies are the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For many fluorescent dyes, including derivatives of 2,1,3-benzoxadiazole, these properties are crucial for applications in sensing and imaging. researchgate.netnih.gov For instance, some benzoxadiazole derivatives are known to exhibit strong fluorescence in the bluish-green region of the spectrum with quantum yields around 0.5. frontiersin.orgresearchgate.net The fluorescence lifetime can be influenced by various factors, including the solvent and the presence of quenchers. In some cases, both shorter and longer lifetimes can be observed, which may be attributed to the emission from aggregated and monomeric species, respectively. researchgate.net Specific experimental values for the quantum yield and fluorescence lifetime of this compound are not available in the surveyed literature.

Table 2: Example Photophysical Properties of a Benzoxadiazole Derivative (Note: This table is a template and does not represent experimental data for this compound)

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) |

|---|---|---|---|---|

| Chloroform | 419 | 494 | 0.50 | 2.5 |

| Acetonitrile | 425 | 505 | 0.45 | 2.2 |

| Toluene | 415 | 488 | 0.55 | 2.8 |

Solvatochromism is the phenomenon where the color of a substance, and hence its UV-Vis absorption and fluorescence emission spectra, changes with the polarity of the solvent. nih.govnih.gov This effect arises from differential solvation of the ground and excited states of the molecule. nih.gov Molecules that exhibit significant solvatochromism can be used as probes to sense the polarity of their local environment. This is particularly relevant for compounds with a significant change in dipole moment upon excitation, often seen in molecules with intramolecular charge transfer (ICT) character. researchgate.netnih.gov

Benzoxadiazole derivatives are known to exhibit solvatochromic behavior, with their emission spectra showing a red-shift (bathochromic shift) as the solvent polarity increases. frontiersin.orgresearchgate.net This indicates a more polar excited state that is stabilized by polar solvents. The study of solvatochromic effects for this compound would involve recording its absorption and emission spectra in a range of solvents with varying polarities. This would provide insight into the nature of its excited state and its potential for use as a polarity-sensitive fluorescent probe. However, specific studies on the solvatochromic properties of this compound have not been identified in the literature.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of a compound.

While the synthesis of more complex molecules using 4,5-diamino-2,1,3-benzoxadiazole as a starting material has been reported, and the resulting products have been characterized by X-ray crystallography, the crystal structure of this compound itself is not described in the available search results. Obtaining single crystals of sufficient quality and performing an X-ray diffraction analysis would be necessary to elucidate its solid-state structure. This would reveal details about the planarity of the benzoxadiazole ring system and the conformation of the amino substituents, as well as any hydrogen bonding or π-stacking interactions in the crystal lattice.

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound, including its oxidation and reduction potentials. beilstein-journals.org This information is valuable for understanding the electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net

In a typical CV experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current is measured. iieta.org For benzoxadiazole derivatives, CV studies have been used to determine their electrochemical band gaps, which often correlate well with the optical band gaps determined from UV-Vis spectroscopy. frontiersin.orgresearchgate.net The redox potentials are sensitive to the substituents on the benzoxadiazole core. The presence of electron-donating amino groups in this compound would be expected to lower its oxidation potential compared to the unsubstituted benzoxadiazole. Detailed experimental data from cyclic voltammetry for this compound is not present in the searched literature.

Table 3: Representative Electrochemical Data for a Benzoxadiazole Derivative (Note: This table is a template and does not represent experimental data for this compound)

| Compound | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | E_g^el (eV) |

|---|---|---|---|---|---|

| Derivative A | 1.20 | -1.50 | -5.60 | -3.10 | 2.50 |

Computational and Theoretical Investigations of 1,2,3 Benzoxadiazole 4,5 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 1,2,3-Benzoxadiazole-4,5-diamine, DFT calculations are instrumental in elucidating its electronic structure and predicting its chemical reactivity. These calculations can provide insights into how the molecule will interact with other chemical species and its potential for use in various applications. nih.govresearchgate.net

Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for assessing molecular stability and reactivity. researchgate.net

For derivatives of benzoxadiazole and similar heterocyclic systems, the HOMO and LUMO levels are key to understanding their optical and electronic properties. researchgate.netcore.ac.ukresearchgate.net The introduction of electron-donating groups like the diamino substituents in this compound is expected to raise the HOMO energy level, making the molecule a better electron donor compared to the unsubstituted benzoxadiazole. The LUMO energy may also be affected, leading to a smaller HOMO-LUMO gap, which often correlates with increased reactivity and a red-shift in the absorption spectrum. scispace.comnih.gov

While specific DFT calculations for this compound are not widely published, data from analogous compounds provide valuable insights.

Table 1: Representative Frontier Orbital Energies of Related Heterocyclic Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | E_gap (eV) | Source |

|---|---|---|---|---|

| Thienyl-Substituted Boron–dibenzopyrromethene Dye 1 | -5.22 | -3.59 | 1.63 | researchgate.net |

| Thienyl-Substituted Boron–dibenzopyrromethene Dye 2 | -5.20 | -3.64 | 1.56 | researchgate.net |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | -5.4 to -5.3 | - | 2.4-2.7 | researchgate.net |

| Polymer PTBTT | -5.68 | -3.91 | 1.77 | core.ac.uk |

This table showcases typical HOMO/LUMO values for related complex heterocyclic systems to provide context for the expected electronic properties of this compound. The actual values for the target compound would require specific calculations.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the oxadiazole ring and the nitrogen atoms of the amino groups, indicating these are sites for electrophilic attack or hydrogen bonding. The aromatic protons and regions away from the heteroatoms would exhibit positive potential. The interplay between the electron-withdrawing oxadiazole ring and the electron-donating amino groups creates a complex potential surface that governs the molecule's intermolecular interactions. researchgate.net

Fukui Functions for Predicting Reaction Sites

Fukui functions are reactivity indicators derived from DFT that help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scispace.com These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the calculation of Fukui functions would pinpoint specific atoms most susceptible to different types of chemical reactions. It is expected that the nitrogen atoms of the amino groups and certain carbon atoms in the benzene (B151609) ring would be identified as primary sites for electrophilic attack, while other atoms in the heterocyclic ring might be more susceptible to nucleophilic attack. This level of detailed reactivity prediction is essential for designing synthetic pathways and understanding reaction mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.govmdpi.com An MD simulation of this compound could reveal the preferred conformations of the amino groups relative to the planar ring system and the nature of their interactions with solvent molecules or other species in its environment.

Quantum Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical properties (QSPR) or biological activities (QSAR). nih.govnih.gov These models often use descriptors derived from computational chemistry, such as electronic, steric, and hydrophobic parameters.

While no specific QSAR or QSPR studies on this compound are prominently available, this compound could be included in a dataset of related heterocyclic amines to develop such models. sigmaaldrich.com For instance, a QSAR study could correlate the calculated HOMO/LUMO energies and dipole moments of a series of benzoxadiazole derivatives with their observed activity as, for example, antibacterial agents or enzyme inhibitors. Such models are valuable for drug design and materials development, allowing for the virtual screening and optimization of new compounds.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the identification of transition states, intermediates, and the calculation of activation energies. This provides a deep understanding of the reaction mechanism. researchgate.net

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, transition state analysis could clarify the most favorable reaction pathways. frontiersin.org For example, in the synthesis of the benzoxadiazole ring itself, computational studies can model the cyclization step and identify the key energetic barriers. nih.gov Similarly, if this compound is used as a building block for larger molecules, transition state analysis can predict the regioselectivity and stereoselectivity of subsequent reactions. The reactivity of the dioxothiadiazole ring, a related structure, has been shown to be vulnerable to nucleophiles, and similar computational studies could predict the reactivity of the oxadiazole ring in the title compound. mdpi.com

In Silico Screening and Virtual Ligand Design for Functional Derivatives

Extensive research into the computational and theoretical aspects of this compound, specifically concerning in silico screening and virtual ligand design for its functional derivatives, has not been found in the available scientific literature.

While computational methods are frequently employed to explore the properties and potential applications of novel chemical entities, specific studies detailing these approaches for this compound are not publicly accessible. Virtual screening techniques, which are instrumental in identifying promising drug candidates by computationally evaluating large libraries of chemical compounds, have been applied to various heterocyclic scaffolds. However, the application of these methods to the this compound framework has not been documented.

Similarly, the process of virtual ligand design, a computational strategy to design or optimize molecules with a high affinity and selectivity for a specific biological target, has not been reported for derivatives of this particular compound.

It is important to note that the broader class of benzoxadiazoles and other related heterocyclic systems have been the subject of computational investigations. For instance, studies on 2,1,3-benzoxadiazole derivatives have utilized Density Functional Theory (DFT) to model their electronic structures and predict their photophysical properties. nih.govresearchgate.net Furthermore, in silico screening and molecular docking studies have been conducted on various oxadiazole and thiadiazole derivatives to identify potential inhibitors for therapeutic targets. nih.govnih.govresearchgate.net However, these findings are not directly applicable to the specific isomer this compound as per the strict constraints of this article.

Therefore, a detailed analysis and data tables concerning the in silico screening and virtual ligand design of functional derivatives of this compound cannot be provided at this time due to the absence of specific research in this area.

Applications and Emerging Research Areas of 1,2,3 Benzoxadiazole 4,5 Diamine Derivatives

Organic Synthesis Building Blocks for Complex Heterocycles

The presence of two adjacent amino groups on the aromatic ring of 1,2,3-Benzoxadiazole-4,5-diamine makes it a prime candidate for the synthesis of complex, fused heterocyclic systems. Such diamines are versatile precursors that can undergo a variety of cyclization reactions to form new rings fused to the parent benzoxadiazole core.

Construction of Fused Polycyclic Systems

Diamino-substituted aromatic compounds are well-established starting materials for creating intricate polycyclic molecules. For instance, the reaction of o-diamines with dicarbonyl compounds or their equivalents can lead to the formation of new five, six, or seven-membered rings. In the context of This compound , condensation reactions with various electrophilic reagents could yield a diverse array of fused systems, such as pyrazine (B50134), diazepine, or imidazole-fused benzoxadiazoles. These reactions are fundamental in expanding the library of heterocyclic compounds with novel electronic and steric properties. The resulting polycyclic structures are often planar and possess extended π-conjugation, which are desirable features for materials with interesting photophysical properties. For example, the synthesis of imidazole-fused 1,4-benzoxazepines has been achieved through cyclization reactions involving o-diaminobenzene derivatives. nih.gov

Scaffold for Combinatorial Chemistry Libraries

The reactivity of the diamino functionality makes This compound an attractive scaffold for combinatorial chemistry. By systematically reacting the diamine with a diverse set of building blocks, large libraries of related compounds can be rapidly synthesized. This approach is highly valuable in drug discovery and materials science for screening and identifying molecules with specific biological activities or material properties. For instance, multistep protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates have been developed, showcasing the utility of heterocyclic cores in building extensive chemical libraries. mdpi.com The ability to introduce a wide range of substituents onto the benzoxadiazole core via the amino groups allows for the fine-tuning of molecular properties.

Materials Science Applications

The electron-deficient nature of the benzoxadiazole ring system, coupled with the potential for introducing electron-donating amino groups, imparts these molecules with interesting electronic and photophysical properties. These characteristics are highly sought after in the field of materials science, particularly for optoelectronic applications.

Optoelectronic Materials and Devices.frontiersin.org

Derivatives of the isomeric 2,1,3-Benzoxadiazole have been extensively studied as components of optoelectronic devices due to their favorable electronic properties. frontiersin.orgresearchgate.net These compounds often exhibit strong fluorescence and are effective charge carriers.

The development of efficient and stable materials is a critical aspect of OLED technology. 2,1,3-Benzoxadiazole derivatives have shown significant promise in this area. researchgate.net Their electron-accepting nature makes them suitable for use as electron transport materials or as fluorescent emitters in the emissive layer of an OLED device. By incorporating them into a donor-acceptor-donor (D-π-A-π-D) architecture, researchers have synthesized fluorophores with strong, solvent-dependent fluorescence emission in the bluish-green region. researchgate.netnih.gov These materials exhibit high thermal stability, with degradation temperatures often occurring around 300°C, a crucial property for device longevity. researchgate.netnih.gov

A series of fluorophores based on a 2,1,3-Benzoxadiazole core demonstrated absorption maxima around 419 nm and significant Stokes' shifts, indicating efficient intramolecular charge transfer. researchgate.netnih.gov The photophysical properties of these derivatives highlight their potential for creating vibrant and efficient displays.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Derivative 9a | ~419 | 494 | ~3779 | ~0.5 |

| Derivative 9b | ~419 | 498 | ~3779 | ~0.5 |

| Derivative 9c | ~419 | 496 | ~3779 | ~0.5 |

| Derivative 9d | ~419 | 495 | ~3779 | ~0.5 |

| Data for 2,1,3-Benzoxadiazole derivatives in CHCl₃ solution. researchgate.netnih.gov |

Efficient charge transport is fundamental to the performance of various organic electronic devices, including OLEDs and organic photovoltaic cells. The electron-deficient character of the 2,1,3-Benzoxadiazole nucleus makes its derivatives effective as n-type (electron-transporting) materials. frontiersin.orgresearchgate.net Electrochemical studies on these compounds have been performed to determine their HOMO and LUMO energy levels and to estimate their electron affinity and ionization potential. researchgate.net

The electrochemical band gaps of 2,1,3-Benzoxadiazole derivatives have been found to be in the range of 2.48–2.70 eV, which shows a strong correlation with their optical band gaps. researchgate.netnih.gov This tunability of the energy levels through chemical modification is a key advantage of organic semiconductors. The introduction of different substituents allows for the precise engineering of the material's charge transport properties to match the requirements of a specific device architecture.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |

| Derivative 9a | -5.79 | -3.31 | 2.48 | 2.64 |

| Derivative 9b | -5.89 | -3.22 | 2.67 | 2.66 |

| Derivative 9c | -5.92 | -3.22 | 2.70 | 2.67 |

| Derivative 9d | -5.88 | -3.22 | 2.66 | 2.66 |

| Data for 2,1,3-Benzoxadiazole derivatives. researchgate.netnih.gov |

Organic Photovoltaics and Solar Cells

Derivatives of benzoxadiazole have shown considerable promise as components in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). Their electron-accepting character makes them suitable for use in the active layer of these devices, often as part of a donor-acceptor (D-A) polymer or small molecule system.

In one study, six conjugated polymers based on 2,1,3-benzoxadiazole derivatives were synthesized and incorporated as donor units in organic solar cells. metu.edu.tr These polymers, when paired with a fullerene-based acceptor (PC71BM), demonstrated power conversion efficiencies (PCEs) as high as 10.33%. metu.edu.tr The study highlighted the influence of molecular weight and the nature of π-bridge groups on the photovoltaic performance. metu.edu.tr For instance, the introduction of selenophene (B38918) and thiophene (B33073) as π-bridge groups was investigated. metu.edu.tr The electronic and optical band gaps of these polymers were found to be in a range suitable for absorbing a significant portion of the solar spectrum. metu.edu.tr

Theoretical studies using Density Functional Theory (DFT) have also been employed to design and screen novel benzoxadiazole-based dyes for DSSCs. mdpi.com These computational approaches help in predicting the electronic and optical properties of potential dye candidates, thereby accelerating the discovery of more efficient materials. For example, research on Benzo[c] metu.edu.trrsc.orgresearchgate.netselenadiazole (a related selenium-containing analogue) derivatives has shown that they can be designed to have tunable wavelength absorption by adjusting the polarizability of the dye's backbone. mdpi.com The stability and performance of derivatives with different functional groups have been verified through both experimental and theoretical research. mdpi.com

Table 1: Photovoltaic Performance of 2,1,3-Benzoxadiazole-Based Polymers

| Polymer | Power Conversion Efficiency (PCE) (%) | Electronic Band Gap (eV) | Optical Band Gap (eV) |

| P1 | 10.33 | 1.83 | 1.81 |

| P2 | 6.43 | 1.86 | 1.76 |

| P3 | Optimization in progress | 2.03 | 1.74 |

| P4 | Optimization in progress | 2.07 | 1.74 |

| P5 | 1.63 | 1.76 | 1.72 |

| P6 | Optimization in progress | 2.10 | 1.71 |

Data sourced from a study on conjugated polymers for organic solar cells. metu.edu.tr

Luminescent Dyes and Fluorophores for Advanced Applications

The strong fluorescence and tunable photophysical properties of benzoxadiazole derivatives make them valuable as luminescent dyes and fluorophores for a range of advanced applications.

The luminescent properties of benzoxadiazole derivatives are intrinsically linked to their molecular structure. These compounds often exhibit a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, where the benzoxadiazole unit acts as the acceptor. researchgate.netfrontiersin.org This design leads to strong intramolecular charge transfer (ICT) upon photoexcitation, resulting in large Stokes shifts and solvent-dependent fluorescence emission. researchgate.netfrontiersin.org

For example, a series of fluorophores containing a 2,1,3-benzoxadiazole unit showed absorption maxima around 419 nm and strong fluorescence in the bluish-green region. researchgate.netfrontiersin.org The Stokes' shift for these compounds was approximately 3,779 cm⁻¹, indicative of a significant ICT state. researchgate.netfrontiersin.org The fluorescence quantum yields were around 0.5 in solution. researchgate.netfrontiersin.org

Theoretical modeling using DFT has been instrumental in understanding the electronic structure and luminescence properties of these molecules. researchgate.netfrontiersin.org Calculations have shown that the highest occupied molecular orbital (HOMO) is typically localized on the donor and π-linker, while the lowest unoccupied molecular orbital (LUMO) is predominantly on the benzoxadiazole acceptor. researchgate.netfrontiersin.org This spatial separation of the frontier orbitals confirms the charge transfer character of the excitation. researchgate.netfrontiersin.org

Table 2: Photophysical Properties of 2,1,3-Benzoxadiazole-Based Fluorophores in Chloroform (B151607)

| Compound | Absorption Max (λ_abs, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Emission Max (λ_em, nm) | Stokes' Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_FL) |

| 9a-d | ~419 | ~3.4 x 10⁴ | ~510 | ~3,779 | ~0.5 |

Data represents a series of D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole unit. researchgate.netfrontiersin.org

Design of Novel Fluorophores with Tunable Emission

Derivatives of 1,2,3-benzoxadiazole, also known as benzofurazan, are foundational scaffolds in the design of novel fluorophores. Their utility stems from their electron-accepting nature, which, when combined with electron-donating groups, creates a donor-π-acceptor (D-π-A) system conducive to strong fluorescence and environmentally sensitive emission properties. frontiersin.org

The core structure of 2,1,3-benzoxadiazole is inherently fluorescent and its derivatives with extended conjugation are particularly bright. frontiersin.org By strategically modifying the chemical structure, researchers can tune the emission wavelength of these fluorophores across the visible spectrum. For instance, new fluorophores containing a 2,1,3-benzoxadiazole unit linked to a π-conjugated system have been synthesized, exhibiting strong, solvent-dependent fluorescence in the bluish-green region of the spectrum. nih.govnih.gov These molecules show an absorption maximum around 419 nm and a quantum yield of approximately 0.5. nih.govnih.gov The creation of bisbenzo[f]isoindolylidenes from accessible starting materials has yielded wavelength-tunable fluorophores that emit light from green to red. rsc.org

This tunability is often achieved by altering the electronic properties of substituents attached to the benzoxadiazole core. The introduction of various electron-donating or -withdrawing groups allows for precise control over the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption and emission wavelengths. frontiersin.org This principle allows for the rational design of fluorescent probes for specific biological applications. rsc.org

| Derivative Type | Emission Range | Key Features |

| 2,1,3-Benzoxadiazole with π-conjugation | Bluish-Green | Strong, solvent-dependent emission. nih.govnih.gov |

| Bisbenzo[f]isoindolylidenes | Green to Red | Wavelength-tunable. rsc.org |

| 7-nitro-1,2,3-benzoxadiazole derivatives | Varies | Used as a core fluorophore in analyte-responsive probes. frontiersin.org |

Biochemical and Mechanistic Research Studies

Derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD) have been identified as a significant class of inhibitors for Glutathione (B108866) S-Transferases (GSTs), a family of enzymes crucial for detoxification and implicated in drug resistance in cancer. nih.govnih.govnih.govnih.gov A notable example is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), which has been extensively studied. nih.govresearchgate.netcore.ac.uk

The mechanism of inhibition by NBD derivatives is often complex and potent. NBDHEX, for instance, acts as a suicide inhibitor for several human GST isoforms, including GSTP1-1, GSTA1-1, and GSTM2-2. nih.gov The process involves the inhibitor binding to the enzyme's active site, followed by conjugation with glutathione (GSH), a natural co-substrate of GSTs. nih.govnih.gov This forms a σ-complex (a Meisenheimer complex) that binds very tightly to the enzyme, effectively inactivating it. nih.govnih.gov For GSTP1-1, this covalent adduct is highly stable, leading to irreversible inhibition. nih.gov

Research has shown that the structure of the NBD derivative significantly influences its inhibitory activity and isoform selectivity. researchgate.netresearchgate.net For example, the presence of a hydrophobic moiety in the side chain of some NBD analogues can alter their mechanism, in some cases removing the requirement for GSH to be present to exert their inhibitory effects. researchgate.net This has led to the development of compounds that may be more effective in cellular environments with fluctuating GSH levels. researchgate.net

Key Findings on GST Inhibition by NBD Derivatives:

Mechanism: Suicide inhibition via formation of a stable σ-complex with GSH in the enzyme's active site. nih.govnih.gov

Target Isoforms: Potent inhibition of multiple GST isoforms, with particular focus on GSTP1-1, which is overexpressed in many tumors. nih.govnih.gov

Structural Importance: The side chain of the NBD derivative plays a crucial role in its stability and interaction with the target enzyme. researchgate.netcore.ac.uk

The benzoxadiazole scaffold is a versatile platform for designing molecules that interact with key biological macromolecules like proteins and nucleic acids. periodikos.com.brresearchgate.net Their flat, aromatic structure facilitates intercalation or binding within the hydrophobic pockets of proteins and between the base pairs of DNA. periodikos.com.brnih.gov

In protein binding studies, benzofuran (B130515) derivatives have been shown to interact with serum albumins, which are critical carrier proteins. nih.gov For example, 4-nitrophenyl-functionalized benzofuran derivatives bind to bovine serum albumin (BSA) with nanomolar affinity, causing a quenching of the protein's intrinsic fluorescence. nih.gov Such studies, often employing fluorescence spectroscopy and circular dichroism, reveal that these interactions can induce conformational changes in the protein. nih.govmdpi.com Molecular docking simulations further predict that these small molecules can be housed within the interior of the protein's structure. researchgate.netnih.gov

Benzoxazole (B165842) derivatives also show significant potential as fluorescent probes for DNA. periodikos.com.br Upon binding to DNA, typically through intercalation, these compounds often exhibit a significant enhancement in their fluorescence emission. periodikos.com.br This "light-up" property makes them valuable for nucleic acid detection. Studies on 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities, have confirmed their ability to interact with calf thymus DNA (CT-DNA), further supporting the potential of such heterocyclic systems in targeting nucleic acids. nih.gov

The fluorescence of many benzoxadiazole derivatives is governed by an Intramolecular Charge Transfer (ICT) process. nih.govresearchgate.net In these D-π-A systems, photoexcitation promotes an electron from the electron-donating part of the molecule to the electron-accepting benzoxadiazole core. researchgate.net The resulting excited state has a larger dipole moment than the ground state, making its emission energy highly sensitive to the polarity of its environment. nih.govrsc.org

This solvatochromic behavior—a shift in emission color with solvent polarity—is a hallmark of ICT. rsc.org In non-polar solvents, the molecule typically emits higher-energy (bluer) light. In polar, biological environments like the cytoplasm or when bound to a protein, the excited state is stabilized by the surrounding polar molecules, leading to the emission of lower-energy (redder) light. nih.gov

This ICT mechanism is the basis for their use as fluorescent sensors. researchgate.netrsc.org For example, a probe's reaction with a specific analyte can trigger a change in the ICT character, leading to a "turn-on" fluorescence response. rsc.orgnih.gov Femtosecond transient absorption spectroscopy has been used to study these dynamics, revealing that the ICT state can form on a picosecond timescale and can be further stabilized by the solvent environment. nih.govnih.gov

The unique photophysical and chemical properties of 1,2,3-benzoxadiazole derivatives make them excellent tools for investigating biochemical pathways. They are widely used as fluorescent labels and probes to visualize and quantify biological molecules and processes. researchgate.net